Tert-butyl 2-bromophenethylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 2-bromophenethylcarbamate involves green methods using natural phosphate as a catalyst, leading to compounds like tert-butyl acetylcarbamate. This approach showcases the application of environmentally friendly synthesis routes (Aly Dawa El Mestehdi et al., 2022). Additionally, methods involving Hartree-Fock and density functional theory (DFT) calculations have been utilized for the synthesis and analysis of related compounds, emphasizing the role of computational chemistry in optimizing synthesis routes (H. Arslan & A. Demircan, 2007).
Molecular Structure Analysis
The molecular structure and conformational stability of tert-butyl 2-bromophenethylcarbamate and its derivatives have been thoroughly analyzed using techniques such as crystallography and vibrational spectroscopy. Studies reveal the importance of hydrogen bonding and other non-covalent interactions in determining the molecular conformation and stability of these compounds (Aly Dawa El Mestehdi et al., 2022).
Chemical Reactions and Properties
Research on tert-butyl 2-bromophenethylcarbamate has also focused on its reactivity and participation in chemical reactions, such as cyclopropanation and the Diels-Alder reaction, highlighting its utility in complex organic synthesis (Wenjie Li et al., 2012). The compound's reactivity with various electrophiles and nucleophiles underscores its versatility as a reagent in organic synthesis (P. Auvray, P. Knochel, & J. Normant, 1985).
Physical Properties Analysis
The physical properties of tert-butyl 2-bromophenethylcarbamate, such as melting points, heat capacities, and phase transitions, have been studied to understand its stability and behavior under different conditions. Differential scanning calorimetry (DSC) and thermogravimetry (TG) have been used to determine these properties, providing insights into its application in various chemical processes (J. Zeng et al., 2011).
Chemical Properties Analysis
The chemical properties of tert-butyl 2-bromophenethylcarbamate, including its reactivity, stability, and interaction with other compounds, have been explored to harness its potential in synthesis and material science. Studies have shown its utility as a building block for organic synthesis, highlighting its reactivity and the potential for creating a wide array of complex molecules (Xavier Guinchard et al., 2005).
Scientific Research Applications
Transformation of tert-butyl Sulfides : Bromination of tert-butyl sulfides results in monobromo derivatives, with tert-butyl sulfides being metalated in specific positions depending on the reaction conditions. This process can yield various derivatives, including tert-butyl dilithium sulfides (Gol'dfarb, Stoyanovich, & Chermanova, 1973).
Synthesis of Substituted Furan : Tert-butyl substituted furan compounds are synthesized through reactions involving tert-butyl N-substituted carbamates. This process is significant in the preparation of complex organic molecules, particularly in heterocyclic chemistry (Padwa, Brodney, & Lynch, 2003).
Arylpalladium Halide Complexes : Monomeric arylpalladium(II) halide complexes containing tert-butyl phosphine ligands have been synthesized, which play a crucial role in palladium-catalyzed cross-coupling reactions (Stambuli, Bühl, & Hartwig, 2002).
Crystal Structure Analysis : Tert-butyl acetylcarbamate, synthesized using natural phosphate as a catalyst, demonstrates significant hydrogen bonding in its crystal structure, which is crucial for understanding molecular interactions and crystal packing (Dawa El Mestehdi et al., 2022).
Synthesis of Light-Emitting Anthracenes : 2-tert-butyl substituted anthracenes, synthesized from tert-butyl anthraquinone, exhibit properties useful in creating blue-light-emitting diodes (LEDs) (Danel et al., 2002).
Synthesis of Secondary Amines : Tert-butyl carbamates like tert-butyl 2-naphthalenesulfonylcarbamate facilitate the stepwise synthesis of secondary aliphatic amines, demonstrating their utility in complex organic syntheses (Grehn & Ragnarsson, 2002).
Reactivity of N-(3-thienyl)carbamates : Studies on tert-butyl N-(3-thienyl)carbamates reveal their use in preparing various heterocyclic compounds, highlighting their versatility in synthetic chemistry (Brugier, Outurquin, & Paulmier, 2001).
Synthesis of Hyperbranched Polymers : Tert-butyl acrylate is used in atom transfer radical polymerization to create hyperbranched polymers, which have applications in material science (Cheng, Simon, Hartenstein, & Müller, 2000).
Boc-protected Amines Synthesis : The tert-butyl carbamate group is used in the mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines, a crucial step in peptide synthesis (Lebel & Leogane, 2005).
Catalytic Asymmetric Oxidation : The catalytic asymmetric oxidation of tert-butyl disulfide, yielding tert-butanesulfinamides and tert-butyl sulfoxides, is a significant step in synthesizing chiral compounds (Cogan et al., 1998).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[2-(2-bromophenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLKBQZVNSHZLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598800 | |
Record name | tert-Butyl [2-(2-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-bromophenethylcarbamate | |
CAS RN |
171663-06-2 | |
Record name | tert-Butyl [2-(2-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[2-(2-bromophenyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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